molecular formula C15H19N3O4 B14033293 Boc-Ala(2-Bim)-OH

Boc-Ala(2-Bim)-OH

Cat. No.: B14033293
M. Wt: 305.33 g/mol
InChI Key: VKYOVEGLCCXLBT-NSHDSACASA-N
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Description

Boc-Ala(2-Bim)-OH: is a synthetic compound used primarily in peptide synthesis. The compound consists of a tert-butyloxycarbonyl (Boc) protecting group attached to an alanine residue, which is further linked to a 2-benzimidazole (2-Bim) moiety. This structure makes it a valuable intermediate in the synthesis of complex peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with the amino acid alanine and 2-benzimidazole.

    Protection of Alanine: Alanine is first protected using the tert-butyloxycarbonyl (Boc) group. This is achieved by reacting alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Coupling with 2-Benzimidazole: The protected alanine is then coupled with 2-benzimidazole using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Boc-Ala(2-Bim)-OH can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions can also occur, especially if the compound is used in a reductive environment.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions at the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole moiety.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex peptides and proteins.
  • Employed in the study of peptide bond formation and stability.

Biology:

  • Utilized in the development of peptide-based drugs and therapeutic agents.
  • Studied for its role in protein-protein interactions.

Medicine:

  • Investigated for its potential use in drug delivery systems.
  • Explored for its therapeutic potential in treating various diseases.

Industry:

  • Used in the production of peptide-based materials and coatings.
  • Employed in the synthesis of bioactive compounds for industrial applications.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound primarily interacts with enzymes involved in peptide synthesis.
  • It acts as a substrate for peptide bond formation, facilitating the assembly of larger peptide chains.
  • The benzimidazole moiety may also interact with specific receptors or enzymes, influencing biological pathways.

Comparison with Similar Compounds

    Boc-Ala-OH: Lacks the benzimidazole moiety, making it less versatile in peptide synthesis.

    Boc-Gly(2-Bim)-OH: Similar structure but with glycine instead of alanine, affecting its reactivity and applications.

    Boc-Val(2-Bim)-OH: Contains valine instead of alanine, leading to differences in steric hindrance and reactivity.

Uniqueness:

  • The presence of the benzimidazole moiety in Boc-Ala(2-Bim)-OH provides unique reactivity and binding properties.
  • The alanine residue offers a balance between steric hindrance and flexibility, making it suitable for various synthetic applications.

Properties

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

(2S)-3-(1H-benzimidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)18-11(13(19)20)8-12-16-9-6-4-5-7-10(9)17-12/h4-7,11H,8H2,1-3H3,(H,16,17)(H,18,21)(H,19,20)/t11-/m0/s1

InChI Key

VKYOVEGLCCXLBT-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=NC2=CC=CC=C2N1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2N1)C(=O)O

Origin of Product

United States

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